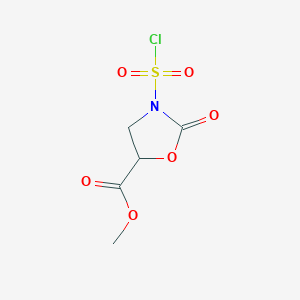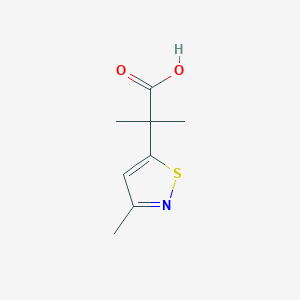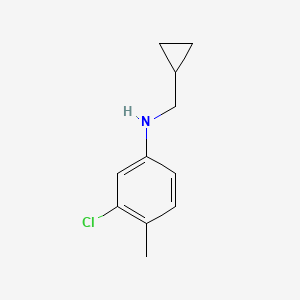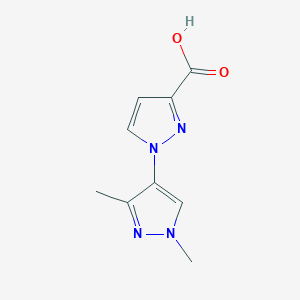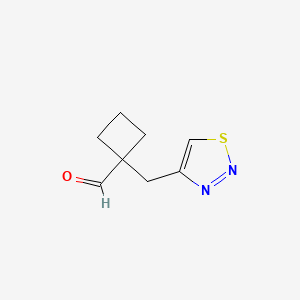
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₀N₂OS It features a cyclobutane ring attached to a carbaldehyde group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane-1-carbaldehyde with a thiadiazole derivative. One common method includes the use of hydrazonoyl halides and thiocyanates under controlled conditions to form the thiadiazole ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the thiadiazole ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and overall structure.
Cyclobutane carbaldehyde derivatives: These compounds share the cyclobutane ring and aldehyde group but lack the thiadiazole ring.
Uniqueness
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, thiadiazole ring, and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(thiadiazol-4-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-12-10-9-7/h5-6H,1-4H2 |
InChI Key |
IBDAJAMKFWDLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSN=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


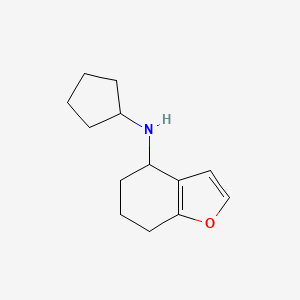
![2-[(3-Methylbutyl)amino]-2-phenylethan-1-ol](/img/structure/B13300118.png)
![2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13300122.png)
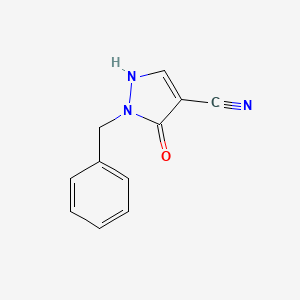

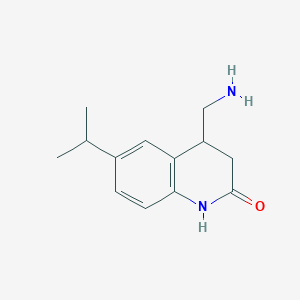
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)

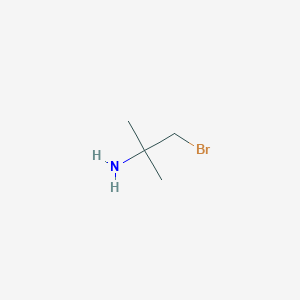
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13300169.png)
